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Compound of Interest

Compound Name: (rac)-AG-205

Cat. No.: B1665634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of

AG-205, a small molecule initially identified as an inhibitor of bacterial fatty acid synthesis and

later characterized as a modulator of various mammalian cellular pathways. The information is

compiled from multiple studies to offer an objective overview, supported by experimental data

and detailed methodologies.

Overview of AG-205's Dual Activities
AG-205 has been investigated in two distinct biological contexts:

As an Antibacterial Agent: Primarily targeting Streptococcus pneumoniae, AG-205 acts as a

specific inhibitor of the enzyme FabK, which is crucial for bacterial fatty acid biosynthesis.[1]

[2]

As a Modulator of Mammalian Cells: AG-205 is widely described as an antagonist of the

Progesterone Receptor Membrane Component 1 (PGRMC1), a heme-binding protein

implicated in cancer progression, cell survival, and metabolic regulation.[3][4][5] However,

emerging evidence indicates that several of its effects are independent of PGRMC1,

highlighting its multi-target nature.[3][6][7]

Currently, the vast majority of published research focuses on the in vitro effects of AG-205.

While its potential for in vivo applications, such as cancer therapy, has been patented, detailed
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in vivo experimental studies are not extensively reported in the available literature.[4]

In Vitro Effects of AG-205
In bacterial systems, AG-205 selectively inhibits lipid biosynthesis.[1] Time-kill studies have

demonstrated that its effect against S. pneumoniae is bacteriostatic rather than bactericidal.[1]

The compound showed no growth inhibition against organisms that possess the FabI enzyme

instead of FabK, such as Staphylococcus aureus and E. coli.[1]

AG-205 has demonstrated anti-tumor activities across various cancer cell lines, including those

from lung, breast, colon, and prostate tissues.[4] Its proposed mechanism involves the

destabilization of the Epidermal Growth Factor Receptor (EGFR) by targeting PGRMC1.[4] In

A549 lung cancer cells, treatment with AG-205 resulted in a G1 cell cycle arrest and an

increase in the sub-G1 cell population, indicative of apoptosis.[4]

AG-205 is frequently used as a chemical probe to study the function of PGRMC1. It competes

with heme for binding to PGRMC1, leading to a disruption of PGRMC1 dimers and oligomers

and an increase in its monomeric form.[5][8] This disruption has been shown to block the anti-

apoptotic effects of progesterone in human granulosa/luteal cells, leading to a significant

(approximately 8-fold) increase in the mRNA levels of the pro-apoptotic protein Harakiri (Hrk).

[5][8]

However, several key cellular effects of AG-205 have been shown to occur independently of

PGRMC1:

Inhibition of Galactolipid Synthesis: AG-205 directly inhibits the enzyme UDP-galactose:

ceramide galactosyltransferase (CGT), which is critical for the synthesis of

galactosylceramide and sulfatide.[3][9] This inhibition was observed in both wild-type cells

and cells lacking PGRMC1 and/or the related protein PGRMC2.[3][10]

Upregulation of Cholesterol and Steroid Synthesis: In human endometrial cell lines, AG-205

treatment significantly increases the expression of genes encoding enzymes involved in the

cholesterol biosynthesis and steroidogenesis pathways.[6][7] This effect was maintained

even when PGRMC1 and related proteins were downregulated using siRNA.[6][11]
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The following tables summarize the key quantitative findings from various in vitro studies on

AG-205.

Table 1: Antibacterial Activity of AG-205

Parameter Organism Value Assay Medium Reference

MIC

Streptococcus

pneumoniae

(clinical isolates)

1 - 8 µg/mL

Brain Heart

Infusion (BHI)

Broth

[1]

Table 2: Effects of AG-205 on Mammalian Cells
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Effect Cell Line(s)
Concentrati
on

Duration Result Reference

Inhibition of

CGT Activity

CHO-CGT

cells
50 µM In vitro assay

Significant

inhibition
[3]

Cell Cycle

Arrest

A549 (Lung

Cancer)
2, 10, 50 µM 24 hours

G1 arrest,

increased

sub-G1

population

[4]

Apoptosis

Modulation

Human

Granulosa/Lu

teal Cells

50 µM Overnight

Blocked

progesterone'

s anti-

apoptotic

effect

[5][12]

Gene

Expression

(Hrk)

Human

Granulosa/Lu

teal Cells

50 µM Overnight

~8-fold

increase in

Hrk mRNA

[5][8]

Cell Viability

SMKT-R3

(Renal

Cancer)

10 - 40 µM 24 hours
Significant

increase
[3]

Cell Viability

HEC-1A, T-

HESC

(Endometrial)

15 µM 32 hours
No significant

effect
[6]

Cell Viability

HEC-1A, T-

HESC

(Endometrial)

30 - 45 µM 32-48 hours
Significant

reduction
[6]

Gene

Expression

(Steroidogen

esis)

HEC-1A, T-

HESC

(Endometrial)

15 µM 32 hours

Increased

expression of

HSD17B7,

MSMO1,

INSIG1

[7]
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Visual representations of the molecular pathways and experimental designs are provided below

to clarify the mechanisms of action and methodologies.
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Click to download full resolution via product page

Caption: AG-205 inhibits the FabK enzyme in S. pneumoniae, blocking fatty acid synthesis.
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Caption: AG-205 disrupts PGRMC1 dimers, leading to increased Hrk expression and

apoptosis.
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Caption: AG-205 has off-target effects independent of PGRMC1 on cellular synthesis

pathways.

Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the effects of AG-

205.

Objective: To determine the lowest concentration of AG-205 that inhibits the visible growth of

S. pneumoniae.

Method: The reference broth microdilution method was used.

Medium: Brain Heart Infusion (BHI) broth was utilized, as AG-205 showed no activity in

standard Mueller-Hinton broth.[1]

Procedure: A serial dilution of AG-205 was prepared in a 96-well microtiter plate. Each well

was inoculated with a standardized suspension of S. pneumoniae. Plates were incubated

under appropriate conditions, and the MIC was determined as the lowest drug concentration

with no visible bacterial growth.[1]

Objective: To assess the effect of AG-205 on the metabolic activity and viability of cells.

Cell Lines: SMKT-R3, HEC-1A, T-HESC.[3][6]

Procedure:

Cells were seeded in 96-well plates and allowed to adhere.

The medium was replaced with fresh medium containing various concentrations of AG-205

(e.g., 0-45 µM) or DMSO as a vehicle control.

Cells were incubated for a specified period (e.g., 24, 32, or 48 hours).[6]

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to

each well and incubated to allow for the formation of formazan crystals by metabolically

active cells.
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A solubilization solution was added to dissolve the formazan crystals.

The absorbance was measured using a microplate reader at a specific wavelength (e.g.,

570 nm) to quantify cell viability.

Objective: To directly measure the inhibitory effect of AG-205 on UDP-galactose: ceramide

galactosyltransferase (CGT).

Source of Enzyme: Homogenates from CHO cells overexpressing CGT (CHO-CGT).[3]

Procedure:

Cell homogenates containing the CGT enzyme were prepared.

The reaction mixture was set up containing the enzyme source, a fluorescently-labeled

ceramide substrate, and the UDP-galactose donor.

AG-205 (e.g., 50 µM) or a vehicle control was added to the reaction.

The reaction was incubated at 37°C.

The reaction was stopped, and the lipids were extracted.

The product (fluorescently-labeled galactosylceramide) was separated from the substrate

using thin-layer chromatography (TLC).

The amount of product was quantified by measuring fluorescence, indicating enzyme

activity.[3]

Objective: To quantify changes in the mRNA levels of target genes following AG-205

treatment.

Cell Lines: Human granulosa/luteal cells, HEC-1A, T-HESC.[5][6]

Procedure:

Cells were treated with AG-205 (e.g., 15 µM or 50 µM) or DMSO for a defined period (e.g.,

32 hours).
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Total RNA was extracted from the cells using a suitable RNA isolation kit.

The concentration and purity of the RNA were determined.

Reverse transcription was performed to synthesize complementary DNA (cDNA) from the

RNA template.

Quantitative PCR (qPCR) was performed using the cDNA, gene-specific primers (e.g., for

Hrk, HSD17B7, MSMO1), and a fluorescent dye (e.g., SYBR Green).

The expression levels of target genes were normalized to a housekeeping gene (e.g.,

GAPDH).

The relative fold change in gene expression in AG-205-treated samples compared to

controls was calculated using the ΔΔCt method.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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